molecular formula C31H33BrFNO2 B11455001 9-(3-bromo-4-fluorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-bromo-4-fluorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11455001
M. Wt: 550.5 g/mol
InChI Key: PPMMPZZTWODEJR-UHFFFAOYSA-N
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Description

“9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE” is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE” typically involves multi-step organic reactions. The starting materials are usually substituted benzene derivatives, which undergo a series of reactions such as halogenation, Friedel-Crafts acylation, and cyclization to form the acridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

“9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or material properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Developing new therapeutic agents based on its structure and activity.

    Industry: Utilizing its unique properties in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of “9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE” would depend on its specific biological or chemical activity. Generally, acridine derivatives interact with molecular targets such as DNA, enzymes, or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Acriflavine: Another acridine derivative with antimicrobial properties.

    9-Phenylacridine: A simpler acridine derivative used in organic synthesis and materials science.

Uniqueness

“9-(3-BROMO-4-FLUOROPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE” stands out due to its unique substitution pattern, which may confer specific properties such as enhanced biological activity or improved material characteristics. Its combination of bromine, fluorine, and methyl groups can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C31H33BrFNO2

Molecular Weight

550.5 g/mol

IUPAC Name

9-(3-bromo-4-fluorophenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H33BrFNO2/c1-17-7-9-20(11-18(17)2)34-23-13-30(3,4)15-25(35)28(23)27(19-8-10-22(33)21(32)12-19)29-24(34)14-31(5,6)16-26(29)36/h7-12,27H,13-16H2,1-6H3

InChI Key

PPMMPZZTWODEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C=C5)F)Br)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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